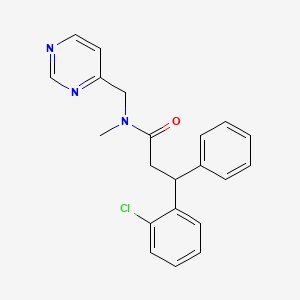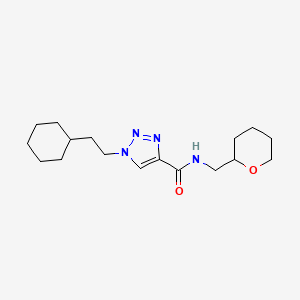![molecular formula C17H23N5 B3812464 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B3812464.png)
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine
説明
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidinamines and has shown promising results in preclinical studies.
作用機序
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine acts as a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). CDK4/6 are key regulators of the cell cycle and their overexpression is often observed in cancer cells. 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine inhibits the activity of CDK4/6, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and activate the AMPK pathway. 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has several advantages for lab experiments. It has been extensively studied in preclinical models and has shown promising results for the treatment of various diseases. Additionally, 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has a favorable pharmacokinetic profile, which makes it a suitable candidate for further development. However, there are also some limitations to using 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine in lab experiments. It is a novel compound, and there is limited information available on its toxicity and safety profile. Additionally, 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine is currently not available for clinical use, which limits its potential applications.
将来の方向性
There are several future directions for the study of 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine. One potential direction is to further investigate its therapeutic potential for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to evaluate its toxicity and safety profile. Another potential direction is to investigate the use of 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine, which could lead to the development of more potent and selective CDK4/6 inhibitors.
科学的研究の応用
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4,6-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-13-10-14(2)20-17(19-13)21-16-5-8-22(9-6-16)12-15-4-3-7-18-11-15/h3-4,7,10-11,16H,5-6,8-9,12H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSGRKBBFKVFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCN(CC2)CC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-methoxyphenyl)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3812386.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine](/img/structure/B3812404.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3812410.png)
![N-(1H-imidazol-2-ylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)cyclopentanamine](/img/structure/B3812415.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B3812420.png)
![2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B3812425.png)

![N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B3812440.png)

![N-[3-(acetylamino)phenyl]-4-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]benzamide](/img/structure/B3812454.png)
![5-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B3812479.png)
![1-acetyl-4-[2-(2-ethylphenoxy)ethyl]piperazine](/img/structure/B3812495.png)